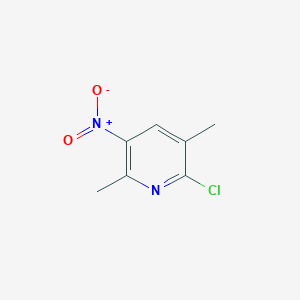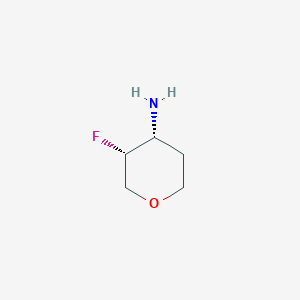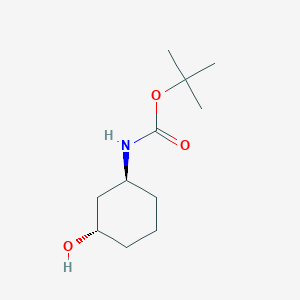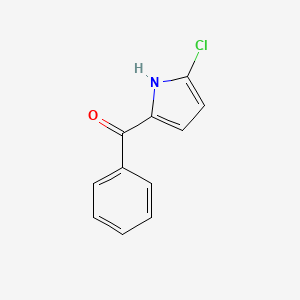
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone
Descripción general
Descripción
(5-chloro-1H-pyrrol-2-yl)(phenyl)methanone, also known as CPM, is a synthetic compound that belongs to the class of pyrrole-based drugs. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- One-pot Synthesis Method : A study by Kaur and Kumar (2018) demonstrates an efficient one-pot synthetic procedure for pyrrole derivatives similar to (5-chloro-1H-pyrrol-2-yl)(phenyl)methanone, utilizing acetophenone and trimethylacetaldehyde. This method is noted for its economic feasibility and high yields (Kaur & Kumar, 2018).
Molecular and Crystal Structure Analysis
- Isomorphous Structures : Swamy et al. (2013) discuss isomorphous structures involving similar pyrrole compounds. The study highlights the challenges in automatic detection of isomorphism in such compounds due to extensive disorder in their structures (Swamy et al., 2013).
- Accidental Discovery and X-Ray Diffraction : Sun et al. (2017) describe the accidental discovery of a compound similar to this compound. The compound was characterized by column chromatography and X-ray diffraction, providing insights into its crystal structure (Sun et al., 2017).
Biological Applications
- Antimicrobial and Antioxidant Activities : Thirunarayanan (2014) synthesized a series of methanone derivatives, including compounds structurally related to this compound, and evaluated their antimicrobial, antioxidant, and insect antifeedant activities. This research contributes to understanding the potential biological applications of such compounds (Thirunarayanan, 2014).
Chemical Properties and Reactions
- Reduction of Acylpyrroles : Kimbaris and Varvounis (2000) explored the reduction of compounds similar to this compound, leading to new syntheses of pyrrolo[1,2-b]cinnolin-10-one ring systems. This study sheds light on the chemical reactivity of such compounds (Kimbaris & Varvounis, 2000).
Propiedades
IUPAC Name |
(5-chloro-1H-pyrrol-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-7-6-9(13-10)11(14)8-4-2-1-3-5-8/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOYUCYDNKHXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



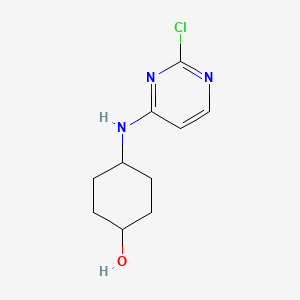
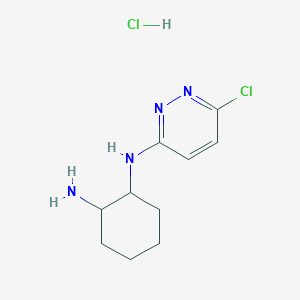
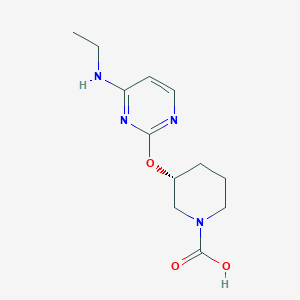

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)
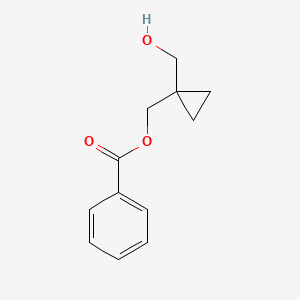
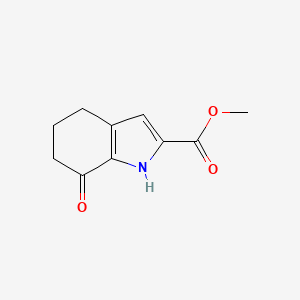

![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)
![Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-](/img/structure/B3102673.png)
